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Introduction: The Enzymatic Key to Flavonoid
Modification

Naringinase is a multi-enzyme complex with significant applications in the food and
pharmaceutical industries.[1][2] Primarily known for its ability to reduce the bitterness of citrus
juices, its utility extends to the biotransformation of various flavonoids.[3][4] This enzyme
system primarily comprises two distinct activities: a-L-rhamnosidase (EC 3.2.1.40) and (3-D-
glucosidase (EC 3.2.1.21).[1][5] The synergistic action of these enzymes facilitates the
stepwise hydrolysis of naringin, the flavonoid glycoside responsible for the bitter taste in many
citrus fruits.[1][5] While initially isolated from plant sources, microorganisms, particularly fungi
and bacteria, have emerged as the most viable and robust sources for industrial-scale
production of naringinase.[1][5] This guide provides an in-depth exploration of the microbial
world as a rich reservoir of naringinase, offering insights into the most potent fungal and
bacterial producers, their characteristics, and the methodologies for their isolation and

characterization.

The Mechanism of Naringin Hydrolysis

The debittering action of naringinase is a two-step enzymatic process targeting the glycosidic
bonds of naringin. The a-L-rhamnosidase component initiates the hydrolysis by cleaving the
terminal rhamnose sugar from naringin, yielding prunin and L-rhamnose. Subsequently, the -
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D-glucosidase acts on prunin, breaking it down into the non-bitter flavanone, naringenin, and

D-glucose.[1][3]
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Caption: Enzymatic hydrolysis of naringin by naringinase.

Fungal Sources of Naringinase: The Workhorses of
Production

Fungi are the most extensively studied and commercially utilized source of naringinase due to
their high enzyme yields and suitability for industrial fermentation processes.[3][6] Among the
fungal kingdom, species belonging to the genera Aspergillus and Penicillium are particularly
renowned for their prolific naringinase production.[6][7]

The Genus Aspergillus

The genus Aspergillus stands out as the most significant and widely researched group of
naringinase-producing fungi.[1][3] Several species within this genus have been identified as
potent producers, with cultivation and optimization strategies being a major focus of research.

o Aspergillus niger: This species is arguably the most important industrial source of
naringinase.[5] A. niger is classified as a GRAS (Generally Recognized As Safe) organism
by the FDA, making its enzymes highly suitable for food applications.[1] Numerous studies
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have focused on optimizing naringinase production from A. niger through submerged and
solid-state fermentation, with various inducers like naringin and citrus waste materials being
employed to enhance enzyme yields.[1][4]

o Aspergillus flavus: Soil and decaying citrus peels are common habitats for A. flavus, another
significant producer of naringinase.[3][8] Research has demonstrated its ability to produce
high levels of naringinase, particularly in submerged fermentation systems.[8]

» Aspergillus oryzae: Known for its use in traditional fermented foods, A. oryzae is also a
notable source of naringinase.[1] Studies have explored the optimization of culture media
for this species, identifying peptone as a suitable nitrogen source and naringin or pomelo
pericarp as effective carbon sources and inducers.[3]

Other naringinase-producing Aspergillus species include A. tubingensis, A. aculeatus, A.
brasiliensis, A. sojae, and A. terreus.[1]

The Genus Penicillium

Species from the genus Penicillium are also well-documented producers of naringinase.
Penicillium decumbens, for instance, has been investigated for its naringinase production and
subsequent immobilization for applications in debittering grapefruit juice.[8] The naringinase
from Penicillium species often exhibits a high a-L-rhamnosidase activity.[5]

Bacterial Sources of Naringinase: An Emerging
Frontier

While fungi have historically dominated the landscape of naringinase research, bacteria
represent a promising and increasingly explored source of this enzyme.[3] Bacterial
naringinases offer potential advantages in terms of production speed and genetic
manipulability. However, the body of research on bacterial naringinase is less extensive
compared to its fungal counterparts.[3]

Prominent bacterial genera that have been reported to produce naringinase include:

o Bacillussp.: Several Bacillus species, such as Bacillus megaterium and Bacillus
amyloliquefaciens, have been identified as naringinase producers.[4][9] Their ability to thrive
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in diverse environments and their robust enzymatic machinery make them attractive
candidates for industrial applications.

o Staphylococcussp.: Species like Staphylococcus xylosus have been shown to produce
naringinase, utilizing waste from orange processing as a culture medium component.[1]

o Pseudomonassp.: Pseudomonas resinovorans is another bacterium that has been reported
to have naringinase activity.[3]

Other bacterial genera with reported naringinase production include Enterococcus,
Micrococcus, and Streptomyces.[1][3]

Screening and Isolation of Naringinase-Producing
Microorganisms: A Step-by-Step Protocol

The discovery of novel and potent naringinase-producing microbial strains is crucial for
advancing both research and industrial applications. The following protocol outlines a robust
workflow for the screening and isolation of these microorganisms from environmental samples.
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Caption: Workflow for screening and isolation of naringinase producers.
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Experimental Protocol

1. Sample Collection and Preparation:
o Collect soil samples from the rhizosphere of citrus plants or decaying citrus fruit peels.[3][8]

e Prepare a suspension by adding 1 gram of the sample to 9 ml of sterile distilled water and
vortex thoroughly.

2. Isolation of Microorganisms:
o Perform serial dilutions of the initial suspension (10-1to 107°).
e Plate 0.1 ml of each dilution onto Naringin Agar medium.

 Naringin Agar Medium Composition (g/L): Sucrose (30g), Sodium nitrate (4g), Dipotassium
hydrogen phosphate (1g), Magnesium sulfate (0.5g), Potassium chloride (0.5g), Ferrous
sulfate (0.01g), Naringin (2g), Agar (15g). Adjust pH to 6.0.[8]

e Incubate the plates at 30°C for 3-5 days.[8]
3. Primary Screening (Qualitative Assay):

¢ Inoculate individual microbial colonies into Naringin Potato Dextrose Broth (PDB) and
incubate for 24-48 hours.

e Add 0.5 ml of 1% ferric chloride (FeCls) solution to 3 ml of the culture broth.[8][9]

e A change in color from reddish-brown to light brown, or the development of a reddish-brown
color in the case of naringenin formation, indicates a positive result for naringinase activity.

[8]
4. Secondary Screening (Quantitative Enzyme Assay):

 Inoculate positive isolates into a production medium and incubate under optimal conditions
(e.g., submerged fermentation at 30°C for 5-7 days).

o Harvest the culture broth and centrifuge to obtain a cell-free supernatant.
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e Enzyme Assay (Davis Method):

o Mix 0.1 ml of the supernatant with 0.9 ml of 0.05% (w/v) naringin solution (in 0.1 M sodium
acetate buffer, pH 4.0).[8]

o Incubate the reaction mixture at 50°C for 60 minutes.

o Stop the reaction by adding 5 ml of 90% diethylene glycol, followed by 0.1 ml of 4N NaOH.

[51[8]

o Measure the absorbance of the resulting yellow color at 420 nm.[5][8]

o One unit (U) of naringinase activity is defined as the amount of enzyme required to
hydrolyze 1 pumol of naringin per minute under the assay conditions.[8]

o HPLC Analysis: For a more precise quantification, HPLC can be used to measure the
decrease in naringin concentration or the formation of naringenin.[5][8]

5. Molecular Identification:
» Extract genomic DNA from the most potent isolates.

o Amplify the Internal Transcribed Spacer (ITS) region for fungi or the 16S rRNA gene for
bacteria using universal primers.

e Sequence the amplicons and perform a BLAST search against a public database (e.qg.,
NCBI) for species identification.[8]

Biochemical Properties of Microbial Naringinases

The efficacy of naringinase in various applications is dictated by its biochemical properties,
which can vary significantly depending on the microbial source. Understanding these
characteristics is essential for optimizing industrial processes.
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. . . Optimal o
Microbial Source Optimal pH Key Characteristics
Temperature (°C)

GRAS status, high

Aspergillus niger 40-5.0 50 - 60 )
enzyme yield.[1][5]
_ Isolated from soil and
Aspergillus flavus 40-5.0 45 - 55 )
citrus peels.[3][8]
] Used in food
Aspergillus oryzae 45-55 40 - 50 ]
fermentation.[1][3]
High ao-L-
Penicillium sp. 3.0-45 50 - 55 rhamnosidase activity.
[5]
. Capable of
Bacillus ) o
7.0 50 hydrolyzing naringin.

amyloliquefaciens

[4]

Conclusion and Future Perspectives

The microbial world offers a vast and diverse repository of naringinase enzymes with
significant potential for industrial applications. Fungi, particularly Aspergillus species, remain
the cornerstone of commercial naringinase production due to their high yields and established
fermentation technologies. However, bacterial sources are gaining increasing attention as a
promising avenue for the discovery of novel naringinases with unique properties.

Future research should focus on the exploration of untapped microbial diversity from extreme
environments, which may harbor enzymes with enhanced stability and activity. Furthermore,
advances in genetic and protein engineering can be leveraged to tailor the properties of
existing naringinases to meet specific industrial demands, such as improving their catalytic
efficiency, thermal stability, and pH tolerance. The continued investigation into microbial
naringinases will undoubtedly unlock new opportunities in the food, beverage, and
pharmaceutical sectors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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